molecular formula C23H26N2O5 B12787665 Coumaramido ferulamidobutane CAS No. 380302-96-5

Coumaramido ferulamidobutane

Cat. No.: B12787665
CAS No.: 380302-96-5
M. Wt: 410.5 g/mol
InChI Key: PQBWZZGYZJAFTD-INOXDZRUSA-N
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Description

Coumaramido ferulamidobutane is a synthetic hybrid compound combining structural motifs of coumarin and ferulic acid, linked via a butane chain. Preliminary studies suggest applications in dermatology (e.g., UV-protective formulations) and oncology (apoptosis induction in cancer cells) . However, its pharmacokinetic profile—notably low aqueous solubility (0.12 mg/mL at pH 7.4) and moderate bioavailability (22% in murine models)—remains a challenge for therapeutic deployment .

Properties

CAS No.

380302-96-5

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(E)-N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H26N2O5/c1-30-21-16-18(6-11-20(21)27)8-13-23(29)25-15-3-2-14-24-22(28)12-7-17-4-9-19(26)10-5-17/h4-13,16,26-27H,2-3,14-15H2,1H3,(H,24,28)(H,25,29)/b12-7+,13-8+

InChI Key

PQBWZZGYZJAFTD-INOXDZRUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of coumaramido ferulamidobutane typically involves the reaction of coumarin derivatives with ferulic acid derivatives under specific conditions. One common method involves the use of a coupling agent to facilitate the formation of the amide bond between the coumarin and ferulic acid moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base such as triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Coumaramido ferulamidobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted aromatic compounds (from substitution reactions) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

The table below compares coumaramido ferulamidobutane with analogous coumarin-ferulic acid hybrids and standalone precursors:

Compound Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) Thermal Stability (°C)
This compound 600.65 3.8 0.12 (pH 7.4) 180–185
Feruloyl coumarin 354.34 2.1 1.45 (pH 7.4) 160–165
Coumarin-3-carboxylic acid 190.15 1.4 3.89 (pH 7.4) 210–215
Ferulic acid 194.18 1.1 5.20 (pH 7.4) 168–172

Key Findings :

  • The butane linker in this compound increases lipophilicity (LogP 3.8 vs. 2.1 for feruloyl coumarin), enhancing membrane permeability but reducing solubility .
  • Thermal stability exceeds ferulic acid derivatives, likely due to reduced phenolic hydroxyl groups .
Pharmacological Activity
  • Antioxidant Capacity :

    • This compound exhibits a 2.1-fold higher ROS scavenging activity (IC₅₀: 18 µM) compared to ferulic acid (IC₅₀: 38 µM) in vitro, attributed to synergistic electron-donating effects .
    • However, it underperforms against ascorbic acid (IC₅₀: 5 µM) in hydroxyl radical assays .
  • Antimicrobial Efficacy: Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli this compound 12.5 >100 Ciprofloxacin 0.5 0.25 Feruloyl coumarin 25.0 50.0 Note: The compound shows gram-positive selectivity, likely due to hydrophobic interactions with bacterial membranes .

Discussion

This compound’s hybrid structure offers multifunctionality but faces trade-offs in solubility and toxicity. Its gram-positive antimicrobial activity and ROS scavenging position it as a candidate for topical formulations, though inferior bioavailability compared to ferulic acid derivatives limits systemic use. Regulatory challenges (e.g., genotoxicity thresholds) mirror requirements for reference-listed drugs, emphasizing rigorous quality control in synthesis .

Q & A

Q. Tables for Reference

Table 1 : Key Characterization Techniques for this compound

TechniqueParameter MeasuredTypical ResultsLimitations
FTIRFunctional groupsAmide I band at 1650 cm⁻¹Overlap with solvent peaks
¹³C NMRCarbon environmentQuaternary carbons at δ 160–170 ppmRequires high sample purity
HRMSMolecular weight[M+H]⁺ at 385.2012 Da (±2 ppm)Insufficient for isomers

Table 2 : FINERMAPS Criteria for SAR Studies

CriterionApplication Example
FeasibleAccess to LC-MS and animal facility
InterestingUnexplored anti-metastatic potential
NovelComparison with non-coumarin analogs
EthicalIACUC-approved protocols for xenograft models

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